molecular formula C11H8F3NO2 B6240177 {2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methanol CAS No. 753479-59-3

{2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methanol

Cat. No.: B6240177
CAS No.: 753479-59-3
M. Wt: 243.2
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Description

{2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methanol is a chemical compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxazole ring

Chemical Reactions Analysis

Types of Reactions

{2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole carboxylic acids, while reduction can produce oxazole alcohols.

Scientific Research Applications

{2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methanol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of {2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate various biological pathways, including those involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 4-(trifluoromethyl)phenol
  • 4-(trifluoromethyl)benzylamine
  • 2-(trifluoromethyl)phenylmethanol

Uniqueness

What sets {2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methanol apart from similar compounds is its oxazole ring, which imparts unique electronic and steric properties.

Properties

CAS No.

753479-59-3

Molecular Formula

C11H8F3NO2

Molecular Weight

243.2

Purity

95

Origin of Product

United States

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